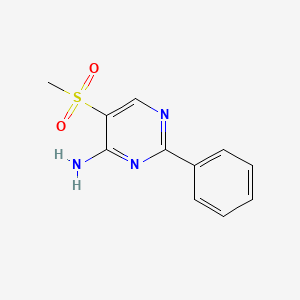![molecular formula C15H20ClNO B2899427 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide CAS No. 1258641-40-5](/img/structure/B2899427.png)
2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide is a chemical compound with the molecular formula C15H20ClNO and a molecular weight of 265.78 g/mol . This compound is characterized by the presence of a chloro group, a phenylcyclohexyl group, and an acetamide moiety. It is typically found in a powder form and has a variety of applications in scientific research and industry .
Preparation Methods
The synthesis of 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide involves several steps. One common synthetic route includes the reaction of 1-phenylcyclohexylmethanol with thionyl chloride to form 1-phenylcyclohexylmethyl chloride. This intermediate is then reacted with acetamide in the presence of a base such as sodium hydroxide to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding acids and amines.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group and the phenylcyclohexyl moiety play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide can be compared with other similar compounds such as:
- 2-chloro-N-[(1-phenylcyclohexyl)methyl]benzamide
- 2-chloro-N-[(1-phenylcyclohexyl)methyl]propionamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-11-14(18)17-12-15(9-5-2-6-10-15)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLCEEDHRQRCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2899345.png)
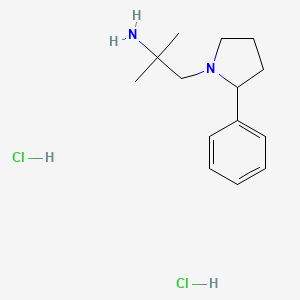
![6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2899349.png)
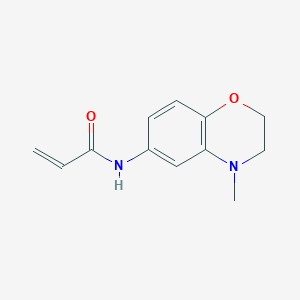
![N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide](/img/structure/B2899352.png)
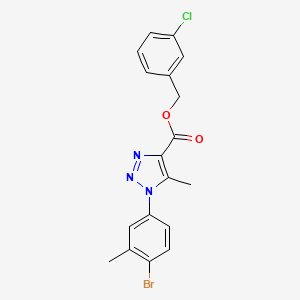
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2899354.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2899355.png)
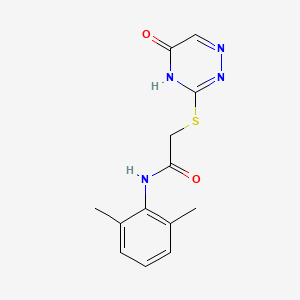
![(4-Methoxyphenyl){2-[(4-methylphenyl)amino]pteridin-4-yl}amine](/img/structure/B2899360.png)

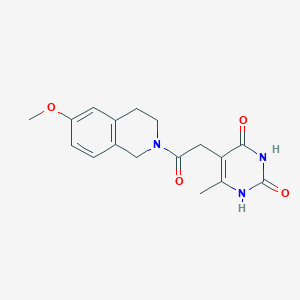
![4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2899363.png)
